1,7-Naphthyridine-8-carbonitrile
Overview
Description
1,7-Naphthyridine-8-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused ring system containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Naphthyridine-8-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with malononitrile in the presence of a catalyst can yield this compound . Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile are reacted in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of eco-friendly catalysts and solvents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the naphthyridine ring .
Scientific Research Applications
1,7-Naphthyridine-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Research has indicated its potential as an anticancer agent and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1,7-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Similar in structure but with different nitrogen atom positions.
1,6-Naphthyridine: Another isomer with distinct properties and applications.
Uniqueness
1,7-Naphthyridine-8-carbonitrile is unique due to its specific nitrogen atom arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1,7-naphthyridine-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-8-9-7(3-5-11-8)2-1-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMDZBWHIUFVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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